Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an oxazinan-2-yl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the oxazinan-2-yl group, and the attachment of the phenylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate these interactions and their effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-(piperazin-1-yl)propanoyl]piperidine-3-carboxylate
- Ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate
Uniqueness
Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-2-28-22(27)23(14-11-20-9-4-3-5-10-20)13-8-15-24(19-23)21(26)12-17-25-16-6-7-18-29-25/h3-5,9-10H,2,6-8,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULNKIQWUMFXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCN2CCCCO2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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